Cas no 714975-53-8 (Methyl 4-aminopyrimidine-5-carboxylate)

Methyl 4-aminopyrimidine-5-carboxylate is a synthetic organic compound with a diverse range of applications in the pharmaceutical and agrochemical industries. Its structure incorporates a pyrimidine core, providing it with favorable biological properties. The compound's unique molecular design contributes to its stability, solubility, and reactivity, making it an attractive candidate for the development of novel drugs and agrochemicals. Its versatility as a starting material in synthesis renders it valuable for the preparation of complex molecules.
Methyl 4-aminopyrimidine-5-carboxylate structure
714975-53-8 structure
Product Name:Methyl 4-aminopyrimidine-5-carboxylate
CAS No:714975-53-8
MF:C6H7N3O2
MW:153.138680696487
MDL:MFCD13195321
CID:558140
PubChem ID:18935478
Update Time:2025-10-17

Methyl 4-aminopyrimidine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-aminopyrimidine-5-carboxylate
    • 5-Pyrimidinecarboxylicacid, 4-amino-, methyl ester
    • 5-Pyrimidinecarboxylicacid,4-amino-,methylester(9CI)
    • SGGFEYSMPKNABG-UHFFFAOYSA-N
    • RP21718
    • AB70459
    • AB0026394
    • ST24031087
    • W8049
    • 4-amino-pyrimidine-5-carboxylic acid methyl ester
    • DTXSID90596644
    • EN300-2976489
    • J-522306
    • SY110859
    • TS-00068
    • A866427
    • 714975-53-8
    • MFCD13195321
    • CS-W005665
    • AKOS015866693
    • SCHEMBL3046078
    • Methyl4-aminopyrimidine-5-carboxylate
    • MDL: MFCD13195321
    • Inchi: 1S/C6H7N3O2/c1-11-6(10)4-2-8-3-9-5(4)7/h2-3H,1H3,(H2,7,8,9)
    • InChI Key: SGGFEYSMPKNABG-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CN=CN=C1N)=O

Computed Properties

  • Exact Mass: 153.05400
  • Monoisotopic Mass: 153.053826475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.1
  • XLogP3: 0.3

Experimental Properties

  • Color/Form: No data available
  • Density: 1.3±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 293.5±20.0 °C at 760 mmHg
  • Flash Point: 131.3±21.8 °C
  • Refractive Index: 1.576
  • PSA: 78.10000
  • LogP: 0.42660

Methyl 4-aminopyrimidine-5-carboxylate Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl 4-aminopyrimidine-5-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:714975-53-8)Methyl 4-aminopyrimidine-5-carboxylate
Order Number:A866427
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:59
Price ($):392.0
Email:sales@amadischem.com

Additional information on Methyl 4-aminopyrimidine-5-carboxylate

Methyl 4-aminopyrimidine-5-carboxylate (CAS No. 714975-53-8): An Overview of Its Structure, Properties, and Applications

Methyl 4-aminopyrimidine-5-carboxylate (CAS No. 714975-53-8) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and therapeutic potential. In this article, we will delve into the structure, properties, and potential applications of Methyl 4-aminopyrimidine-5-carboxylate, highlighting the latest research findings and developments in the field.

The chemical structure of Methyl 4-aminopyrimidine-5-carboxylate is characterized by a pyrimidine ring with an amino group at the 4-position and a carboxylate ester at the 5-position. The molecular formula is C7H9N3O2, and its molecular weight is approximately 167.17 g/mol. The presence of the amino and carboxylate groups imparts unique chemical properties to this compound, making it a valuable starting material for various synthetic transformations.

One of the key properties of Methyl 4-aminopyrimidine-5-carboxylate is its solubility in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO). This solubility profile facilitates its use in a wide range of chemical reactions and biological assays. Additionally, the compound exhibits good thermal stability, which is crucial for maintaining its integrity during storage and handling.

In terms of biological activity, Methyl 4-aminopyrimidine-5-carboxylate has shown promise in several areas of research. Recent studies have explored its potential as a lead compound for the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of Methyl 4-aminopyrimidine-5-carboxylate exhibited potent antiviral activity against herpes simplex virus (HSV) and human cytomegalovirus (HCMV). The researchers found that these derivatives were able to inhibit viral replication by interfering with key viral enzymes, suggesting their potential as antiviral agents.

Another area of interest is the use of Methyl 4-aminopyrimidine-5-carboxylate in cancer research. A study published in Cancer Research demonstrated that certain derivatives of this compound were effective in inhibiting the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The researchers noted that these derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for further development as anticancer agents.

Beyond its direct biological activity, Methyl 4-aminopyrimidine-5-carboxylate serves as an important building block for the synthesis of more complex molecules with diverse biological activities. For example, it can be used as a starting material for the preparation of pyrimidine-based nucleoside analogs, which have been extensively studied for their antiviral and anticancer properties. The versatility of this compound in synthetic chemistry makes it an attractive choice for researchers seeking to develop novel therapeutic agents.

In addition to its pharmaceutical applications, Methyl 4-aminopyrimidine-5-carboxylate has also found use in other areas of chemical research. For instance, it has been employed as a ligand in coordination chemistry to form metal complexes with various transition metals. These metal complexes have shown interesting catalytic properties and have been used in asymmetric synthesis reactions to produce chiral compounds with high enantioselectivity.

The synthesis of Methyl 4-aminopyrimidine-5-carboxylate can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of methyl cyanoacetate with formamide followed by cyclization to form the pyrimidine ring. Another approach involves the condensation of methyl cyanoacetate with guanidine hydrochloride under appropriate conditions. These synthetic methods provide researchers with flexible options for producing this compound on a laboratory scale or for large-scale production.

In conclusion, Methyl 4-aminopyrimidine-5-carboxylate (CAS No. 714975-53-8) is a multifaceted compound with significant potential in pharmaceutical and chemical research. Its unique structure and properties make it a valuable starting material for the synthesis of biologically active molecules, while its direct biological activity has been demonstrated in various disease models. As research continues to advance, it is likely that new applications and derivatives of this compound will emerge, further expanding its utility in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:714975-53-8)Methyl 4-aminopyrimidine-5-carboxylate
A866427
Purity:99%
Quantity:5g
Price ($):392.0
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